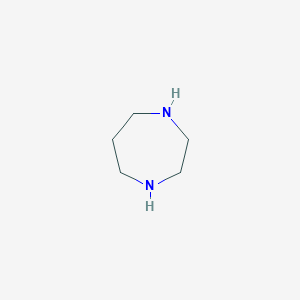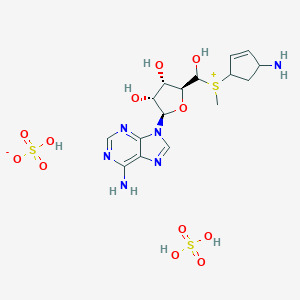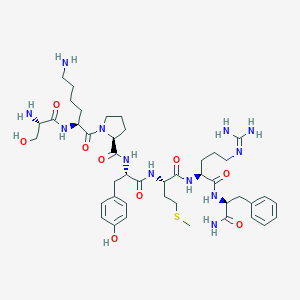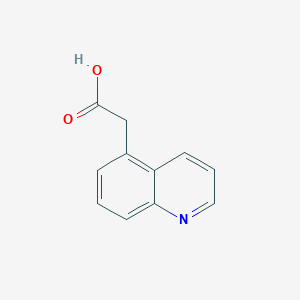
Homopipérazine
Vue d'ensemble
Description
Homopiperazine (HPPZ) is a versatile cyclic polyamine compound that has been studied extensively in the laboratory for its potential applications in scientific research. This compound is composed of two nitrogen atoms and four carbon atoms, and has a molecular weight of 91.11 g/mol. It is a colorless, odorless, and water-soluble compound that is commercially available in a variety of forms, including aqueous solutions, powder, and pellets. HPPZ has been used in a variety of scientific research applications, including as a reagent for synthesizing other compounds, as a stabilizer for liquid chromatography, and as a buffer for pH adjustment.
Applications De Recherche Scientifique
Composant de liquides pour la capture du CO2
La homopipérazine a été utilisée comme composant de liquides pour la capture du CO2 . Cette application est particulièrement pertinente dans le contexte du changement climatique, où il y a un besoin urgent de réduire les émissions de dioxyde de carbone. L'utilisation de la this compound dans ce contexte pourrait potentiellement contribuer à des méthodes plus efficaces de capture et de stockage du carbone.
Composant de sels ioniques supramoléculaires organiques et organiques/inorganiques
La this compound a trouvé des applications comme composant de divers sels ioniques supramoléculaires organiques et organiques/inorganiques . Ces matériaux ont un large éventail d'applications potentielles, notamment dans le développement de nouveaux matériaux aux propriétés uniques.
Composant de complexes de métaux de transition
La this compound a été utilisée comme composant de divers complexes de métaux de transition . Ces complexes peuvent avoir un large éventail d'applications, notamment en catalyse, en science des matériaux et en chimie médicinale.
Utilisation dans les études de diffraction des rayons X
La this compound a été utilisée dans des études de diffraction des rayons X . Dans ces applications, les matériaux sont souvent caractérisés par diffraction des rayons X, ce qui fournit des informations précieuses sur leur structure et leurs propriétés.
Synthèse de nouveaux sels
La this compound a été utilisée dans la synthèse de nouveaux sels, tels que le tétrachloridromercurate (II) de this compound-1.4-diium monohydraté . Ces nouveaux sels peuvent avoir un large éventail d'applications potentielles, notamment dans le développement de nouveaux matériaux aux propriétés uniques.
Activité antioxydante
Des composés à base de this compound ont été testés pour leur activité antioxydante . Cela pourrait potentiellement conduire au développement de nouveaux agents antioxydants, qui pourraient avoir des applications dans divers domaines, notamment la médecine et la conservation des aliments.
Comportement électrique et diélectrique
Des composés à base de this compound ont été étudiés pour leur comportement électrique et diélectrique . Cela pourrait potentiellement conduire au développement de nouveaux matériaux aux propriétés électriques uniques, qui pourraient avoir des applications dans divers domaines, notamment l'électronique et le stockage de l'énergie.
Photoluminescence
Des composés à base de this compound ont été étudiés pour leurs propriétés photoluminescentes . Cela pourrait potentiellement conduire au développement de nouveaux matériaux aux propriétés optiques uniques, qui pourraient avoir des applications dans divers domaines, notamment l'optoélectronique et la détection.
Mécanisme D'action
Target of Action
Homopiperazine, a fundamental heterocyclic compound , has been identified to primarily target the proteasome, a proteolytic machinery that executes the degradation of polyubiquitinated proteins to maintain cellular homeostasis . Specifically, homopiperazine derivatives (HPDs) have been found to inhibit all three catalytic subunits (ß 1, ß 2, and ß 5) of the proteasome .
Mode of Action
The mode of action of homopiperazine involves direct binding to the proteasome’s catalytic subunits . This is distinct from other proteasome inhibitors like bortezomib, which mainly act on the ß5 subunit . The binding of homopiperazine to these subunits inhibits the proteasome’s function, leading to an accumulation of polyubiquitinated proteins .
Biochemical Pathways
The inhibition of the proteasome by homopiperazine impacts the ubiquitin-proteasome pathway . This pathway is crucial for maintaining cellular homeostasis by controlling the degradation of proteins. When the proteasome is inhibited, proteins accumulate in the cell, leading to proteotoxic stress . This stress can induce apoptosis, particularly in cancer cells, which are more sensitive to proteotoxic stress .
Result of Action
The result of homopiperazine’s action is the induction of cytotoxic effects on various cell lines, particularly those from hematological malignancies including myeloma . Furthermore, certain homopiperazine derivatives have been shown to inhibit the growth of bortezomib-resistant myeloma cells carrying a ß5-subunit mutation . This suggests that homopiperazine could be a potential therapeutic agent for treating proteasome inhibitor-resistant cancers.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Homopiperazine plays a crucial role in biochemical reactions, particularly in the context of drug design and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, homopiperazine derivatives have been shown to inhibit proteasome activity, which is essential for protein degradation and turnover in cells . This inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately inducing apoptosis in cancer cells . Additionally, homopiperazine interacts with other biomolecules such as receptors and transporters, modulating their activity and contributing to its therapeutic effects .
Cellular Effects
Homopiperazine exerts significant effects on various types of cells and cellular processes. In cancer cells, homopiperazine derivatives have been found to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . These compounds can also influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . Furthermore, homopiperazine affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of homopiperazine involves its interaction with various biomolecules, leading to changes in their activity and function. Homopiperazine derivatives can bind to the active sites of enzymes, inhibiting their catalytic activity and disrupting essential biochemical pathways . For example, the inhibition of proteasome activity by homopiperazine derivatives results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells . Additionally, homopiperazine can modulate the activity of receptors and transporters, influencing cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of homopiperazine can change over time due to factors such as stability, degradation, and long-term exposure. Homopiperazine is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interactions with other compounds . Long-term studies have shown that homopiperazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and the nature of the homopiperazine derivative used .
Dosage Effects in Animal Models
The effects of homopiperazine vary with different dosages in animal models. At low doses, homopiperazine derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to increased toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of homopiperazine while minimizing adverse effects .
Metabolic Pathways
Homopiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. For instance, homopiperazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of homopiperazine, affecting its efficacy and safety . Additionally, homopiperazine can modulate metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Homopiperazine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, homopiperazine derivatives can be transported across cell membranes by specific transporters, influencing their intracellular localization and accumulation . These interactions can affect the bioavailability and therapeutic efficacy of homopiperazine, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of homopiperazine can influence its activity and function. Homopiperazine derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, homopiperazine can accumulate in the nucleus, where it can modulate gene expression and influence cellular processes such as DNA replication and repair . Additionally, homopiperazine can localize to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic pathways .
Propriétés
IUPAC Name |
1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYSHZXSKYCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060130 | |
| Record name | 1H-1,4-Diazepine, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505-66-8 | |
| Record name | Homopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1,4-diazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,4-Diazepine, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-1,4-Diazepine, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydro-1,4-diazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDRO-1,4-DIAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Homopiperazine, also known as 1,4-Diazepane, has a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol.
A: Various techniques are used to characterize homopiperazine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique helps determine the structure and conformation of the molecules. [, , ] * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. [, , ] * Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [] * X-ray Diffraction: For crystalline derivatives, X-ray diffraction can reveal the three-dimensional structure and arrangement of molecules within the crystal lattice. []
A: Homopiperazine exhibits corrosion inhibition properties on iron surfaces in acidic environments. Studies show a significant decrease in iron corrosion rates in the presence of homopiperazine. [, ] The molecule is believed to adsorb onto the iron surface, forming a protective layer. At low concentrations, homopiperazine adsorbs vertically through one imine group, while at higher concentrations, both imine groups are involved in adsorption, resulting in a flatter orientation and enhanced protection. [, ]
A: Yes, certain homopiperazine-based metal complexes, particularly those containing zirconium (Zr) and hafnium (Hf), have shown activity as catalysts in the ring-opening polymerization (ROP) of lactide. [] These complexes produce polylactide with desirable properties like narrow polydispersity indices, indicating controlled polymerization. []
A: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to: * Study equilibrium geometries: DFT calculations have been used to investigate the equilibrium geometry of homopiperazine and its diphenyltin(IV) complex. [] * Investigate structure-activity relationships: In silico docking studies have been performed on homopiperazine-pyrimidine-pyrazole hybrids to understand their potential as antitubercular agents and predict their interactions with Mycobacterium tuberculosis proteins. []
ANone: Modifications to the homopiperazine scaffold can significantly influence biological activity:
- Anticancer Activity: Homopiperazine-based titanium(IV) catecholato complexes show varying cytotoxicity depending on the steric and electronic environment of the catecholate moiety. [] Generally, homopiperazine complexes exhibit higher cytotoxicity compared to their piperazine analogs, potentially due to their enhanced stability against hydrolysis in biological environments. []
- NMDA Receptor Modulation: N,N'-substituted piperazine and homopiperazine derivatives exhibit polyamine-like actions, impacting N-methyl-D-aspartate (NMDA) receptor activity by enhancing [3H]MK-801 binding. [] The length and type of substituents on the nitrogen atoms influence their potency and efficacy. []
- Antitubercular Activity: In silico studies and in vitro assays of homopiperazine-pyrimidine-pyrazole hybrids revealed that the substituents on the aryl ring significantly impact their antitubercular activity. []
A: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride demonstrates lower hygroscopicity and improved chemical stability compared to its anhydrous counterpart. [] This difference highlights the impact of crystal form on drug substance properties and emphasizes the importance of choosing the optimal form for formulation development.
ANone: Homopiperazine-containing compounds can undergo various metabolic transformations:
- Reaction with Endogenous Formaldehyde: Studies show that homopiperazine can react with endogenous formaldehyde in vivo, leading to the formation of a bridged homopiperazine metabolite. [, ] This reaction involves the formation of a reactive Schiff base intermediate and highlights a potential metabolic pathway for compounds containing the homopiperazine moiety. [, ]
- Oxidative Metabolism: Research indicates that compounds like BI 605906 and GK02942, which contain alkylsulfonyl piperazine groups, can be metabolized via oxidative pathways in human liver microsomes. []
ANone: Homopiperazine derivatives have shown promising results in various therapeutic areas:
- Anticancer Activity: Homopiperazine-based titanium(IV) catecholato complexes exhibit cytotoxicity against various cancer cell lines, including HT-29 and OVCAR. []
- Antitumor Activity: Diphenyltin(IV) complexes with homopiperazine demonstrate antitumor activity against breast cancer cell lines. []
- Proteasome Inhibition: Certain homopiperazine derivatives function as proteasome inhibitors, exhibiting cytotoxic effects against hematological malignancy cells, including myeloma. [] For instance, K-7174, a homopiperazine derivative, demonstrates anti-myeloma activity both in vitro and in vivo by downregulating the expression of class I histone deacetylases. [] It exhibits promising results in treating bortezomib-resistant myeloma cells, suggesting a potential alternative for overcoming drug resistance. [, ]
- Antitubercular Activity: In vitro studies have shown the antitubercular potential of homopiperazine-pyrimidine-pyrazole hybrids against Mycobacterium tuberculosis H37Rv strains. []
ANone: Several in vivo models have been employed to investigate the therapeutic potential of homopiperazine derivatives:
* **Tumor Models:** Fasudil, a Rho kinase inhibitor containing a homopiperazine moiety, has shown efficacy in inhibiting tumor progression in various animal models, including: * MM1 peritoneal dissemination model: Reduced tumor burden and ascites production. [] * HT1080 experimental lung metastasis model: Decreased lung nodules. [] * Orthotopic breast cancer model: Increased tumor-free survival in mice treated with fasudil compared to controls. []* **Rat Model for Studying Smooth Muscle Tone:** The internal anal sphincter (IAS) of rats has been used to investigate the selectivity and potency of various Rho kinase inhibitors, including those containing homopiperazine, like fasudil and H-1152. [] These studies highlight the role of Rho kinases in regulating smooth muscle tone and the potential of homopiperazine-based inhibitors in treating related conditions. []A: High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of homopiperazine intermediates. [] These methods utilize UV detection and offer good linearity, precision, and accuracy for monitoring the synthesis of homopiperazine derivatives. []
ANone: Research on homopiperazine and its derivatives spans various scientific disciplines, including:
- Medicinal Chemistry: The development of novel homopiperazine derivatives as potential therapeutic agents for cancer, infectious diseases, and neurological disorders. [, , , , , , ]
- Materials Science: Exploring the corrosion inhibition properties of homopiperazine on metal surfaces. [, ]
- Polymer Chemistry: Utilizing homopiperazine-based metal complexes as catalysts for the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers. []
- Computational Chemistry: Employing in silico techniques like DFT calculations and molecular docking to study the structure, properties, and potential biological targets of homopiperazine derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)




![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)



